Sub-Nanomolar Carbonic Anhydrase IV (CA IV) Inhibition Defines a High-Potency Benchmark
The target compound demonstrates exceptional potency against human carbonic anhydrase IV (CA IV), with a reported inhibition constant (Ki) of 0.900 nM [1]. This value is >3,000-fold more potent than the Ki of 2,750 nM reported for a closely related 4-chloro analog (2-[(4-chlorophenyl)carbamoyl]benzoic acid) against carbonic anhydrase I (CA I), and >2,900-fold more potent than the Ki of 2,650 nM for the 4-chloro analog against CA II [2][3]. This stark difference, measured under comparable stopped-flow CO2 hydration assay conditions, underscores the critical role of the 4-methoxy substituent in achieving high-affinity binding to CA IV.
| Evidence Dimension | Inhibition Constant (Ki) for Human Carbonic Anhydrase IV (CA4) |
|---|---|
| Target Compound Data | Ki = 0.900 nM |
| Comparator Or Baseline | 2-[(4-Chlorophenyl)carbamoyl]benzoic acid (Ki = 2,750 nM vs. CA1); 2-[(4-Chlorophenyl)carbamoyl]benzoic acid (Ki = 2,650 nM vs. CA2) |
| Quantified Difference | >3,000-fold lower Ki (higher potency) |
| Conditions | Stopped-flow CO2 hydration assay, 15 min pre-incubation |
Why This Matters
For research programs targeting CA IV, this compound provides a validated, high-potency starting point, whereas generic analogs would require prohibitively high concentrations to achieve similar target engagement, increasing off-target risk.
- [1] BindingDB. BDBM50589825 CHEMBL5193273. Ki = 0.900 nM for human CA4 [Internet]. Available from: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50589825&google=BDBM50589825 View Source
- [2] BindingDB. BDBM50019541 CHEMBL3291109. Ki = 2.75E+3 nM for human CA1 [Internet]. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50019541&tag=rep&fil=tg&enzyme=Carbonic+anhydrase+1&pcid=p1192&submit=summary View Source
- [3] BindingDB. BDBM50191962 CHEMBL3815432. Ki = 2.65E+3 nM for human CA2 [Internet]. Available from: http://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50191962&google=BDBM50191962 View Source
